molecular formula C12H15NO4 B171966 Tert-butyl 4-methyl-3-nitrobenzoate CAS No. 199589-61-2

Tert-butyl 4-methyl-3-nitrobenzoate

Cat. No. B171966
CAS RN: 199589-61-2
M. Wt: 237.25 g/mol
InChI Key: JZHANKFEAOAAMF-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is used in various chemical reactions and is available from several suppliers .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-methyl-3-nitrobenzoate is 1S/C12H15NO4/c1-8-7-9 (5-6-10 (8)13 (15)16)11 (14)17-12 (2,3)4/h5-7H,1-4H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-methyl-3-nitrobenzoate has a molecular weight of 237.25 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Room-Temperature Fujiwara-Moritani Reactions

Tert-butyl perbenzoate has been identified as a substitute for benzoquinone in mild, room-temperature Fujiwara-Moritani reactions, which involve coupling between acetanilides and butyl acrylate. This system was further enhanced by including Cu(OAc)2 as a cocatalyst, allowing for the activation of methyl methacrylate toward coupling under these conditions (Liu & Hii, 2011).

Metabolism Studies

A study on 3,5-di-tert.-butyl-4-hydroxytoluene, a related compound, showed major metabolites in rats including 3,5-di-tert.-butyl-4-hydroxybenzoic acid, with different metabolism observed between rats and humans. This highlights the importance of tert-butyl groups in the metabolism of these compounds (Daniel, Gage, & Jones, 1968).

Antioxidants and Light Stabilizers

Research into antioxidants and light stabilizers involving tert-butyl groups has revealed reactions between 2,6-di-tert-butyl-4-methylphenol and other compounds, leading to products like benzyl radical dimer and alkylated hydroxylamine. This area of study sheds light on the potential for tert-butyl compounds in stabilizing materials against oxidation and light degradation (Carloni et al., 1993).

Crystal Structure and Spectroscopic Properties

The synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound structurally related to tert-butyl 4-methyl-3-nitrobenzoate, has been analyzed. The study includes insights into its crystal structure and spectroscopic properties, emphasizing the role of tert-butyl groups in influencing molecular structure and behavior (Gholivand et al., 2009).

Synthesis of Geometrical Isomers

Tert-butyl 4-methyl-3-nitrobenzoate's structural analogs have been used in synthesizing geometrical isomers of substituted 4-hydroxypiperidines. This research opens avenues for exploring the synthesis of complex organic molecules and their potential applications in various fields (Sokolova et al., 1975).

properties

IUPAC Name

tert-butyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-6-9(7-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHANKFEAOAAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625721
Record name tert-Butyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methyl-3-nitrobenzoate

CAS RN

199589-61-2
Record name tert-Butyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitro-4-methylbenzoic acid (17.3 g 96 mmol) in dichloromethane (250 ml) and tert-butanol (35.8 g 470 mmol) at 0° C. under nitrogen was added 4-dimethylaminopyridine (6 g 50 mmol) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (25.8 g 140 mmol) and the solution allowed to come to room temperature over 1 hour. then stirred overnight. The solution was poured into 1:1 ethyl acetate:water (800 ml) and the organic layer washed with aqueous bicarbonate and saturated aqueous sodium chloride. then dried (MgSO4) and evaporated. to give the product as a clear oil (22.6 g).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-methyl-3-nitrobenzoic acid (40.0 g, 221 mmol), 4-dimethylaminopyridine (54.5 g, 446 mmol) and WSC (84.4 g, 440 mmol) were dissolved in dichloromethane (450 ml). tert-Butanol (34.4 g, 464 mmol) was added with stirring at room temperature, and the mixture was stirred at the same temperature overnight. The reaction mixture was concentrated under reduced pressure, and diluted with ethyl acetate-hexane=1:1 mixed solvent (500 ml). The organic layer was washed with water, 10% aqueous citric acid solution, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (48.7 g, yield 93%) as a pale-yellow solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
84.4 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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